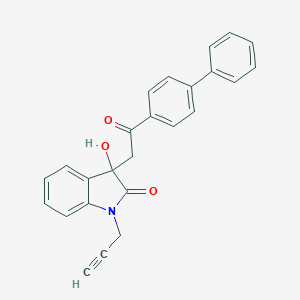
N-(2-adamantyl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-adamantyl)-3-fluorobenzamide, also known as 2-Adamantyl-3-fluorobenzamide, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of adamantane derivatives and has been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
N-(2-adamantyl)-3-fluorobenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities. In particular, it has been shown to inhibit the replication of the influenza virus and the hepatitis C virus. It has also been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer.
Mécanisme D'action
The mechanism of action of N-(2-adamantyl)-3-fluorobenzamide is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and proteins involved in inflammation, cancer, and viral replication. For example, it has been shown to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of the hepatitis C virus NS5B RNA-dependent RNA polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
N-(2-adamantyl)-3-fluorobenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammation. It has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to inhibit the replication of various viruses, including the influenza virus and the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-adamantyl)-3-fluorobenzamide has several advantages as a research tool. It is a relatively stable compound that can be synthesized in large quantities. It exhibits potent biological activities at low concentrations, making it a useful tool for studying various biological processes. However, it also has some limitations. Its mechanism of action is not fully understood, and its effects may be cell-type or tissue-specific. In addition, its potential toxicity and side effects need to be further investigated.
Orientations Futures
There are several future directions for research on N-(2-adamantyl)-3-fluorobenzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders. It may also be useful to develop analogs of N-(2-adamantyl)-3-fluorobenzamide with improved potency and selectivity. Finally, its potential toxicity and side effects need to be further investigated to ensure its safety for clinical use.
Méthodes De Synthèse
The synthesis of N-(2-adamantyl)-3-fluorobenzamide involves the reaction of 2-Adamantanone with 3-Fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields a white solid that can be purified by recrystallization. The purity and identity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Propriétés
Nom du produit |
N-(2-adamantyl)-3-fluorobenzamide |
|---|---|
Formule moléculaire |
C17H20FNO |
Poids moléculaire |
273.34 g/mol |
Nom IUPAC |
N-(2-adamantyl)-3-fluorobenzamide |
InChI |
InChI=1S/C17H20FNO/c18-15-3-1-2-12(9-15)17(20)19-16-13-5-10-4-11(7-13)8-14(16)6-10/h1-3,9-11,13-14,16H,4-8H2,(H,19,20) |
Clé InChI |
XHXWLJHLRXZLFN-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CC=C4)F |
SMILES canonique |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214686.png)
![1-(4-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214689.png)
![1-(2-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214693.png)

![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214698.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214701.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214706.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214707.png)

![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214713.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214717.png)
![3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214718.png)
![1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214726.png)